molecular formula C17H15NO6S B11595610 2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid

2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid

Cat. No.: B11595610
M. Wt: 361.4 g/mol
InChI Key: ITTMTRQYBWGPGE-ZROIWOOFSA-N
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Description

2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is a complex organic compound featuring a thiazolidine ring, a methoxyphenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, propargyl bromide, and thiazolidine-2,4-dione.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thiazolidine ring can yield thiazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiazolidine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its thiazolidine moiety.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidine ring can interact with enzyme active sites, inhibiting their function. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Such as pioglitazone and rosiglitazone, used in diabetes treatment.

    Phenoxyacetic Acids: Such as 2,4-D, a common herbicide.

Uniqueness

    Structural Complexity: The combination of a thiazolidine ring with a methoxyphenoxy group and a propanoic acid moiety is unique.

This detailed overview provides a comprehensive understanding of 2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H15NO6S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]propanoic acid

InChI

InChI=1S/C17H15NO6S/c1-4-7-18-15(19)14(25-17(18)22)9-11-5-6-12(13(8-11)23-3)24-10(2)16(20)21/h1,5-6,8-10H,7H2,2-3H3,(H,20,21)/b14-9-

InChI Key

ITTMTRQYBWGPGE-ZROIWOOFSA-N

Isomeric SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC#C)OC

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC

Origin of Product

United States

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